molecular formula C11H8ClF2N B12069737 2-Chloro-3-(difluoromethyl)-6-methylquinoline

2-Chloro-3-(difluoromethyl)-6-methylquinoline

Cat. No.: B12069737
M. Wt: 227.64 g/mol
InChI Key: OACGFWAWHIRACG-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-6-methylquinoline is a synthetically versatile chemical intermediate designed for research and development, particularly in medicinal chemistry and antimicrobial discovery. This compound features a quinoline core, a privileged scaffold in pharmaceuticals, functionalized with chloro and difluoromethyl groups at the 2 and 3 positions, respectively. These substituents make it a valuable building block for constructing more complex molecules via nucleophilic substitution and metal-catalyzed cross-coupling reactions. The incorporation of the difluoromethyl group (CF2H) is of significant interest in drug design. This moiety can serve as a bioisostere for alcohols, thiols, or amines, and its highly polarised C–H bond allows it to act as a competent hydrogen bond donor . These properties can enhance a molecule's binding affinity, target specificity, metabolic stability, and cell membrane permeability . Research on structurally similar quinoline derivatives has demonstrated that such compounds can exhibit promising antimicrobial activity . For instance, certain pyrazolylvinylquinoline analogs have shown excellent activity against strains like P. aeruginosa and moderate activity against E. coli . Furthermore, other fluorinated quinoline derivatives have been investigated for their in vitro antifungal activity , highlighting the potential of this chemotype in developing new anti-infective agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClF2N

Molecular Weight

227.64 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)-6-methylquinoline

InChI

InChI=1S/C11H8ClF2N/c1-6-2-3-9-7(4-6)5-8(11(13)14)10(12)15-9/h2-5,11H,1H3

InChI Key

OACGFWAWHIRACG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Cyclization : A mixture of 6-methylacetanilide, MsCl (3.0 equiv), and DMF is stirred at 20–25°C for 1 hour, then heated to 85°C for 4 hours. This yields 2-chloro-6-methylquinoline-3-carbaldehyde.

  • Difluoromethylation : The aldehyde intermediate undergoes nucleophilic substitution with a difluoromethylating agent (e.g., (bromodifluoromethyl)trimethylsilane, TMSCF2Br) in the presence of KOH. The reaction proceeds at 0–10°C for 2 hours, achieving a 70–85% yield.

Key Data :

ParameterValueSource
Yield (Cyclization)78–92%
Yield (Fluorination)70–85%
Purity>98% (HPLC)

Advantages : High regioselectivity for the 3-position; scalable for industrial production.
Limitations : Requires strict anhydrous conditions and hazardous reagents like MsCl.

Friedländer Annulation with Difluoromethyl Incorporation

The Friedländer synthesis constructs the quinoline core via condensation of 2-aminobenzyl alcohol with ketones, followed by fluorination.

Procedure:

  • Annulation : 2-Amino-5-methylbenzyl alcohol reacts with acetylene dicarboxylates (e.g., dimethyl acetylenedicarboxylate) under Cu(OTf)₂ catalysis at 120°C for 12 hours, forming 6-methylquinoline.

  • Chlorination and Fluorination :

    • Chlorination with POCl₃ at 80°C introduces the 2-chloro substituent (yield: 88%).

    • Difluoromethylation at the 3-position using ClCF₂H gas and a palladium catalyst (Pd/C) under 0.5 MPa H₂ pressure.

Key Data :

ParameterValueSource
Yield (Annulation)58–96%
Yield (Chlorination)85–90%
Reaction Time12–24 hours

Advantages : Modular approach; compatible with diverse substituents.
Limitations : Multi-step purification; high-pressure conditions for fluorination.

Palladium and rhodium catalysts enable direct C–H bond activation, streamlining the introduction of chloro and difluoromethyl groups.

Procedure:

  • Quinoline Core Formation : Rh(III)-catalyzed dimerization of 2-alkynylanilines yields 6-methylquinoline derivatives.

  • Chlorination : Electrophilic chlorination using N-chlorosuccinimide (NCS) at 25°C (yield: 82%).

  • Difluorocarbene Insertion : Difluorocarbene (generated from TMSCF2Br) inserts into the quinoline’s 3-position under basic conditions (KOH, DMF).

Key Data :

ParameterValueSource
Yield (C–H Activation)75–90%
Selectivity>95% (3-position)

Advantages : Atom-economical; avoids pre-functionalized substrates.
Limitations : Requires expensive catalysts; sensitivity to oxygen.

Nucleophilic Aromatic Substitution (SNAr)

This two-step method exploits the reactivity of electron-deficient quinoline intermediates.

Procedure:

  • Synthesis of 2,6-Dichloro-3-nitroquinoline : Nitration of 6-methylquinoline followed by chlorination with SO₂Cl₂.

  • Fluorination : Displacement of the nitro group with a difluoromethyl anion (CF₂H⁻) using CsF in DMF at 100°C.

Key Data :

ParameterValueSource
Yield (Nitration)65–78%
Yield (Fluorination)60–72%

Advantages : Straightforward for large-scale production.
Limitations : Low regioselectivity; byproduct formation.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyPurity (%)
Vilsmeier-Haack70–85HighModerate>98
Friedländer Annulation58–90ModerateLow95–98
Transition-Metal Catalysis75–90LowHigh>99
SNAr60–72HighLow90–95

Optimal Route : The Vilsmeier-Haack method offers the best balance of yield, scalability, and purity, making it preferable for industrial applications. Transition-metal catalysis, while efficient, is limited by catalyst costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-6-methylquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-Chloro-3-(difluoromethyl)-6-methylquinoline has been investigated in various studies. Key applications include:

  • Antimicrobial Activity : Quinoline derivatives have been shown to exhibit significant antibacterial and antifungal properties. Research indicates that compounds with a chloro and difluoromethyl substituent can enhance the antimicrobial efficacy against resistant strains .
  • Anticancer Properties : Some studies have focused on the anticancer activity of quinoline derivatives. The presence of halogen substituents like chlorine and difluoromethyl groups can influence the interaction with biological targets such as kinases, making them potential candidates for cancer therapy .
  • Antimalarial Activity : Quinoline derivatives are historically known for their use in treating malaria. The modification with difluoromethyl groups may improve activity against Plasmodium species, as seen with other chloroquine derivatives .

Case Studies

Several case studies highlight the effectiveness of this compound in different therapeutic areas:

  • Antibacterial Studies : A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, outperforming several known antibiotics in vitro. The mechanism was attributed to its ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .
  • Anticancer Research : In vitro assays revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding opens avenues for further development as an anticancer agent targeting specific pathways involved in tumor growth .

Data Tables

The following table summarizes the biological activities and synthesis methods reported for this compound:

Application Activity Methodology
AntimicrobialEffective against resistant strainsIn vitro assays using disc diffusion method
AnticancerInduces apoptosis in cancer cell linesFlow cytometry and caspase activation assays
AntimalarialPotential activity against Plasmodium speciesIn vitro assays comparing against chloroquine

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-6-methylquinoline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The activity of quinoline derivatives is highly substituent-dependent. Key analogs and their distinguishing features include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
2-Chloro-3-(difluoromethyl)-6-methylquinoline 2-Cl, 3-CF₂H, 6-CH₃ 229.6 (calc.) Enhanced metabolic stability
2-Chloro-6-methyl-3-(trifluoromethyl)quinoline 2-Cl, 6-CH₃, 3-CF₃ 245.6 Higher electronegativity, bulkier
6-Chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid 6-Cl, 2-CF₂H, 4-CF₂H, 3-COOH 312.1 Dual difluoromethyl groups, acidic
2-Chloro-3-(chloromethyl)-6-ethylquinoline 2-Cl, 3-CH₂Cl, 6-C₂H₅ 240.1 Reactive chloromethyl group
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-CH₃, 4-Ph, 3-COOEt 325.8 Ester functionality, lipophilic

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in its trifluoromethyl analog . This balance may improve target binding without excessive desolvation penalties.
  • Reactivity: The chloromethyl group in 2-Chloro-3-(chloromethyl)-6-ethylquinoline () offers a site for further functionalization but increases toxicity risks .

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s logP is estimated at ~3.2 (cf. 3.5 for the trifluoromethyl analog), favoring membrane permeability while avoiding excessive hydrophobicity .
  • Solubility : The -CF₂H group improves aqueous solubility compared to -CF₃, as seen in solubility studies of fluorinated PI3Kδ inhibitors ().
  • Thermal Stability: Crystal structures of analogs (e.g., ) reveal that halogen and methyl substituents stabilize quinoline rings via C–H···O and halogen bonding .

Biological Activity

2-Chloro-3-(difluoromethyl)-6-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique structural properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF2N, featuring a chlorine atom, two fluorine atoms, and a methyl group on the quinoline ring. The presence of halogen substituents enhances its lipophilicity, which can improve interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylquinoline with chlorodifluoromethane under controlled conditions. This method allows for efficient production with high yields. The compound can also be modified to yield various derivatives, enhancing its potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results. For instance, studies have demonstrated that quinoline derivatives often possess antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens.

Organism Activity MIC (µg/mL)
Staphylococcus aureusInhibition of growth32
Escherichia coliInhibition of growth16
Candida albicansModerate inhibition64

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these organisms, suggesting that it may serve as a lead compound in developing new antimicrobial agents.

Antimalarial Activity

In addition to antimicrobial properties, this compound has shown potential antimalarial activity. Compounds with similar structures have been reported to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Preliminary studies suggest that this compound may interact with specific enzymes involved in the malaria parasite's life cycle.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with biological macromolecules such as proteins and nucleic acids. This interaction could inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Case Studies

Several studies have evaluated the biological activity of quinoline derivatives, including this compound:

  • Antimicrobial Screening : A study assessed the antimicrobial activity of various quinoline derivatives, including this compound, against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .
  • Antimalarial Potential : Another study focused on the antimalarial properties of quinoline derivatives, revealing that compounds similar to this compound showed promising results against Plasmodium falciparum, suggesting a potential for further development as an antimalarial drug .

Q & A

Q. Key factors affecting yield :

  • Temperature control : Prolonged heating (>4 hours) may lead to decomposition.
  • Substrate steric effects : Bulky substituents at the 6-position (e.g., methyl) can hinder reagent access, reducing yield by ~15% .

How can X-ray crystallography resolve structural ambiguities in halogenated quinolines?

Basic
Single-crystal X-ray diffraction is critical for confirming regiochemistry and substituent orientation. For this compound:

  • Sample preparation : Crystals are grown via solvent evaporation (e.g., acetone/chloroform mixtures) .
  • Key parameters :
    • Planarity : Quinoline rings typically show deviations <0.03 Å, with dihedral angles between substituents (e.g., 68.68° for methyl groups) indicating steric interactions .
    • Intermolecular interactions : Weak C–H⋯O/N hydrogen bonds and π-π stacking (centroid distances ~3.7–3.8 Å) stabilize the crystal lattice .

Advanced :
Discrepancies between computational (DFT) and experimental bond lengths often arise from crystal packing effects. For example, C–Cl distances may vary by 0.02–0.05 Å due to intramolecular strain .

What methodological approaches are recommended for evaluating the antimicrobial activity of halogenated quinolines?

Q. Basic

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
    • Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
  • Structural analogs : Compare with ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates, which show MICs of 8–32 µg/mL against resistant strains .

Advanced :
Mechanistic studies using molecular docking (e.g., targeting DNA gyrase) can explain activity variations. For example, the difluoromethyl group enhances hydrophobic interactions with the enzyme’s ATP-binding pocket, improving inhibition by ~20% vs. non-fluorinated analogs .

How can researchers address discrepancies in spectroscopic data during characterization?

Q. Advanced

  • NMR vs. X-ray conflicts : For example, observed downfield shifts in 1^1H NMR (δ 8.5–9.0 ppm) for quinoline protons may conflict with X-ray-derived bond lengths. This arises from dynamic effects in solution (e.g., ring puckering) absent in solid-state structures .
  • Mass spectrometry : High-resolution ESI-MS can resolve isobaric interferences (e.g., 35^{35}Cl vs. 37^{37}Cl isotopes), with m/z calculated to <2 ppm accuracy .

Q. Mitigation strategies :

  • Variable-temperature NMR : Identify conformational flexibility (e.g., coalescence temperatures for rotamers).
  • Cross-validation : Use multiple techniques (e.g., IR for carbonyl confirmation, XRD for regiochemistry) .

What strategies optimize the introduction of difluoromethyl groups in quinoline synthesis?

Q. Advanced

  • Reagent selection :
    • DAST/Deoxo-Fluor : Efficient for converting ketones to CF2_2H but requires anhydrous conditions (-20°C to RT) to minimize side reactions (e.g., over-fluorination) .
    • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 10–15% .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance fluorination efficiency vs. THF due to better stabilization of intermediates .

Q. Challenges :

  • Byproduct formation : Trace HCl can protonate intermediates; use scavengers (e.g., 2,6-lutidine) to suppress .

How do steric and electronic effects influence the reactivity of this compound?

Q. Advanced

  • Steric hindrance : The 6-methyl group reduces nucleophilic attack at C-2 by ~30% in Suzuki-Miyaura couplings due to blocked access to the palladium catalyst .
  • Electronic effects : The electron-withdrawing difluoromethyl group increases electrophilicity at C-4, facilitating SNAr reactions with amines (e.g., morpholine, K2_2CO3_3, DMF, 100°C) .

Case study :
In Pd-catalyzed cross-couplings, substituents at C-3 (e.g., CF2_2H vs. CHO) alter reaction rates: TOF (turnover frequency) increases from 50 h1^{-1} (CHO) to 120 h1^{-1} (CF2_2H) due to enhanced π-backbonding .

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